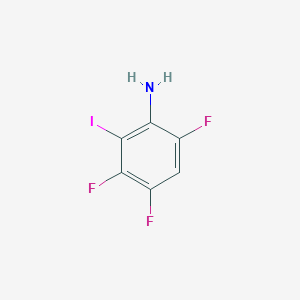
3,4,6-Trifluoro-2-iodoaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,6-Trifluoro-2-iodoaniline: is an organic compound with the molecular formula C6H3F3IN . It is a derivative of aniline, where three hydrogen atoms on the benzene ring are replaced by fluorine atoms and one hydrogen atom is replaced by an iodine atom.
Aplicaciones Científicas De Investigación
Chemistry:
3,4,6-Trifluoro-2-iodoaniline is used as a building block in organic synthesis, particularly in the synthesis of fluorinated aromatic compounds.
Biology and Medicine:
In medicinal chemistry, fluorinated anilines are explored for their potential as enzyme inhibitors and receptor modulators. The presence of fluorine atoms can enhance the biological activity and metabolic stability of drug candidates .
Industry:
The compound is used in the development of advanced materials, including liquid crystals and polymers. Its unique electronic properties, imparted by the fluorine and iodine atoms, make it suitable for applications in electronics and optoelectronics .
Safety and Hazards
The safety data sheet for 3,4,6-Trifluoro-2-iodoaniline indicates that it is a hazardous substance. It has hazard statements including H302, H312, H315, H319, H332, H335, and H412, which indicate that it is harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, may cause respiratory irritation, and is harmful to aquatic life with long-lasting effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
The synthesis of 3,4,6-Trifluoro-2-iodoaniline typically involves the introduction of fluorine and iodine atoms onto an aniline derivative. One common method is the halogenation of 2-iodoaniline with fluorinating agents. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and selectivity .
Industrial Production Methods:
Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to ensure consistent product quality and efficiency. The choice of fluorinating and iodinating agents, as well as the optimization of reaction parameters, are crucial for scalable production .
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: 3,4,6-Trifluoro-2-iodoaniline can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation reactions to form corresponding nitro or nitroso derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various organometallic compounds.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, nitriles, and other substituted anilines.
Oxidation Products: Nitroanilines and nitrosoanilines are common oxidation products.
Reduction Products: Amines and other reduced derivatives are typical products of reduction reactions.
Mecanismo De Acción
The mechanism of action of 3,4,6-Trifluoro-2-iodoaniline in biological systems involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms can enhance binding affinity and selectivity, while the iodine atom can participate in halogen bonding interactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .
Comparación Con Compuestos Similares
2-Iodoaniline: Lacks the fluorine atoms, resulting in different reactivity and properties.
3,4,5-Trifluoroaniline: Contains three fluorine atoms but lacks the iodine atom, leading to different chemical behavior.
4-Fluoro-2-iodoaniline: Contains one fluorine and one iodine atom, with distinct reactivity compared to 3,4,6-Trifluoro-2-iodoaniline.
Uniqueness:
This compound is unique due to the specific arrangement of fluorine and iodine atoms on the benzene ring. This arrangement imparts distinct electronic properties and reactivity, making it valuable for specialized applications in synthesis and material science .
Propiedades
IUPAC Name |
3,4,6-trifluoro-2-iodoaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3IN/c7-2-1-3(8)6(11)5(10)4(2)9/h1H,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLBADBUEJHRKAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)I)N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3IN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide](/img/structure/B2601394.png)
![N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2601398.png)

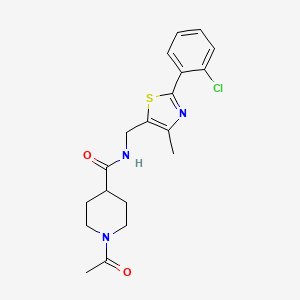
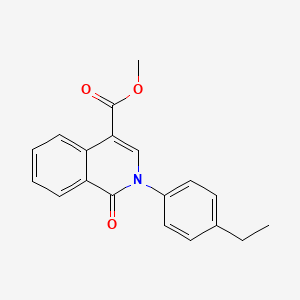
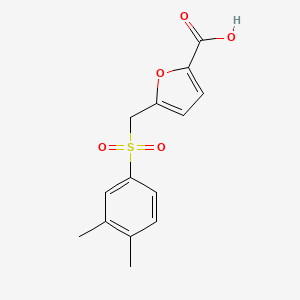
![2-Hydroxy-6-[1-(4-methoxyphenoxy)ethyl]nicotinonitrile](/img/structure/B2601406.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-chlorothiophene-2-carboxamide](/img/structure/B2601408.png)

![{5-[(2-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 3,5-bis(trifluoromethyl)benzenecarboxylate](/img/structure/B2601412.png)
![N-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-ylmethyl)-N-[[5-(2-methylcyclopropyl)furan-2-yl]methyl]prop-2-enamide](/img/structure/B2601413.png)
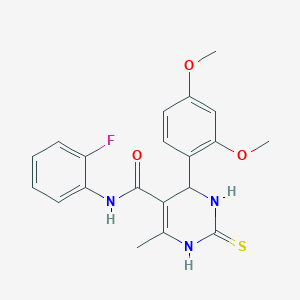
![2-{[1-(3-Methoxyphenyl)ethyl]amino}propanoic acid hydrochloride](/img/structure/B2601415.png)
![N-(4-acetylphenyl)-6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B2601416.png)
